Tert-butyl 2-[cyclopropylmethyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetate
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Overview
Description
Tert-butyl 2-[cyclopropylmethyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a cyclopropylmethyl moiety, and a triazolopyrimidine ring system. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[cyclopropylmethyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 5-methyl-1,2,4-triazole and suitable pyrimidine derivatives.
Introduction of the cyclopropylmethyl group: This step often involves alkylation reactions using cyclopropylmethyl halides under basic conditions.
Attachment of the tert-butyl ester group: This can be accomplished through esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[cyclopropylmethyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the triazolopyrimidine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 2-[cyclopropylmethyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[cyclopropylmethyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetate involves its interaction with specific molecular targets. The triazolopyrimidine ring system can interact with enzymes and receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
- 2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Tert-butyl 2-[cyclopropylmethyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group and the cyclopropylmethyl moiety distinguishes it from other triazolopyrimidine derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
tert-butyl 2-[cyclopropylmethyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-11-7-13(21-15(19-11)17-10-18-21)20(8-12-5-6-12)9-14(22)23-16(2,3)4/h7,10,12H,5-6,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSHQZDQXMVYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N(CC3CC3)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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